molecular formula C22H25N3O6S B2741997 2-(4-(isopropylsulfonyl)phenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1251545-89-7

2-(4-(isopropylsulfonyl)phenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2741997
CAS RN: 1251545-89-7
M. Wt: 459.52
InChI Key: FJXKGYNFTNOHDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation , the sulfonyl group could be introduced through a sulfonation reaction , and the oxadiazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The phenyl and sulfonyl groups would likely contribute to the overall stability of the molecule, while the oxadiazole ring could potentially introduce some strain into the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. For example, the sulfonyl group could undergo substitution reactions, the phenyl group could participate in electrophilic aromatic substitution reactions , and the oxadiazole ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl and acetamide groups could potentially make the compound polar and therefore soluble in polar solvents . The phenyl group could contribute to the overall stability of the molecule .

Scientific Research Applications

NMR Study and Structural Analysis

A study by Li Ying-jun (2012) focused on a novel oxadiazole derivative, similar in structure to the compound . The research utilized NMR techniques to determine the structure of the compound, providing valuable information for its potential applications in various fields such as materials science or pharmaceuticals (Li Ying-jun, 2012).

Antimicrobial and Antiproliferative Potential

Research by Kaya et al. (2017) explored a range of hydrazide and oxadiazole derivatives for antimicrobial and antiproliferative activities. These studies are crucial for developing new drugs and treatments, especially in combating various bacterial strains and cancer cells (Kaya et al., 2017).

Potential in Cancer Treatment

A different study by Panchal et al. (2020) on oxadiazole derivatives investigated their potential as inhibitors for a specific protein involved in small lung cancer. This highlights the compound's relevance in developing targeted therapies for cancer (Panchal, I. I., Rajput, R., & Patel, A. D., 2020).

Herbicide Metabolism Study

Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, which is relevant due to the structural similarities with the compound . Understanding how such compounds are metabolized can inform their safe and effective use in agriculture (Coleman, S., Linderman, R. J., Hodgson, E., & Rose, R. L., 2000).

Computational and Pharmacological Evaluation

A study by Faheem (2018) on 1,3,4-oxadiazole derivatives, similar to the compound , assessed their toxicity, tumor inhibition, and anti-inflammatory actions. Such studies are crucial for evaluating the safety and effectiveness of potential drugs (Faheem, M., 2018).

properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-15(2)32(27,28)19-10-4-16(5-11-19)12-21(26)23-13-22-24-20(25-31-22)14-30-18-8-6-17(29-3)7-9-18/h4-11,15H,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXKGYNFTNOHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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